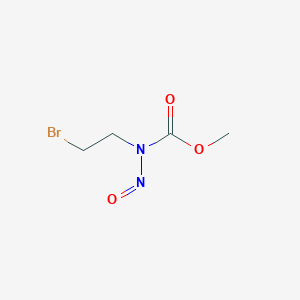
N,N'-Bis(p-Toluolsulfonyl)hydrazin
Übersicht
Beschreibung
N,N’-Bis(P-toluenesulfonyl)hydrazine is an organic compound with the molecular formula C14H16N2O4S2. It is known for its significant role in organic synthesis and various industrial applications. This compound is characterized by its white solid appearance and is soluble in many organic solvents but not in water or alkanes .
Wissenschaftliche Forschungsanwendungen
N,N’-Bis(P-toluenesulfonyl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of hydrazones and diazo compounds.
Biology: It serves as a cross-linking agent in the study of protein structures.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used as a foaming agent in the production of polymers and as a stabilizer in various chemical processes[][4].
Wirkmechanismus
Target of Action
N,N’-Bis(P-toluenesulfonyl)hydrazine, also known as 1,2-Bis(p-tolylsulfonyl)hydrazine, is primarily used in organic synthesis . It serves as a hydrazine protecting agent , reacting with compounds such as aldehydes, ketones, acids, or amides to form N-sulfonylhydrazine compounds .
Mode of Action
The compound interacts with its targets through nucleophilic attack . It can be installed by nucleophilic attack and later removed by base . This provides a way to convert C-Cl to C-H .
Biochemical Pathways
The N-sulfonylhydrazine compounds formed by the reaction of N,N’-Bis(P-toluenesulfonyl)hydrazine with other compounds are commonly used in organic synthesis for various reactions, including hydrogenation, reduction, coupling, and cyclization reactions .
Pharmacokinetics
Its lipophilicity, water solubility, and other properties can be predicted . For instance, it has a LogP (iLOGP) of 1.26, indicating its potential lipophilicity . Its water solubility is predicted to be moderately soluble .
Result of Action
The result of the action of N,N’-Bis(P-toluenesulfonyl)hydrazine is the formation of N-sulfonylhydrazine compounds . These compounds are used in various organic synthesis reactions, leading to a wide range of products .
Biochemische Analyse
Biochemical Properties
N,N’-Bis(P-toluenesulfonyl)hydrazine is known to interact with various enzymes, proteins, and other biomolecules. It is often used as a reagent for the preparation of tosylhydrazones . The nature of these interactions is largely dependent on the specific biochemical context in which this compound is used.
Cellular Effects
The effects of N,N’-Bis(P-toluenesulfonyl)hydrazine on cells and cellular processes are complex and multifaceted. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the concentration of the compound.
Molecular Mechanism
At the molecular level, N,N’-Bis(P-toluenesulfonyl)hydrazine exerts its effects through various mechanisms. For instance, it can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism of action is dependent on the specific biochemical context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,N’-Bis(P-toluenesulfonyl)hydrazine can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Metabolic Pathways
N,N’-Bis(P-toluenesulfonyl)hydrazine is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels . The specific pathways and effects are dependent on the biochemical context.
Transport and Distribution
N,N’-Bis(P-toluenesulfonyl)hydrazine is transported and distributed within cells and tissues in a manner that depends on its chemical properties and the specific cellular context. It may interact with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of N,N’-Bis(P-toluenesulfonyl)hydrazine and its effects on activity or function are dependent on various factors. These could include targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N,N’-Bis(P-toluenesulfonyl)hydrazine is typically synthesized by the reaction of p-toluenesulfonyl chloride with hydrazine. The reaction involves the nucleophilic attack of hydrazine on the sulfonyl chloride, resulting in the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of N,N’-Bis(P-toluenesulfonyl)hydrazine follows a similar synthetic route but on a larger scale. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves maintaining an inert atmosphere and specific temperature ranges to optimize the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: N,N’-Bis(P-toluenesulfonyl)hydrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted hydrazine compounds.
Vergleich Mit ähnlichen Verbindungen
- p-Toluenesulfonyl hydrazide
- N,N’-Ditosylhydrazine
- 4-Methylbenzenesulfonic acid 2-[(4-methylphenyl)sulfonyl]hydrazide
Comparison: N,N’-Bis(P-toluenesulfonyl)hydrazine is unique due to its dual sulfonyl groups, which enhance its reactivity and stability compared to similar compounds. This makes it particularly useful in reactions requiring high stability and reactivity, such as the synthesis of hydrazones and diazo compounds .
Eigenschaften
IUPAC Name |
4-methyl-N'-(4-methylphenyl)sulfonylbenzenesulfonohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-11-3-7-13(8-4-11)21(17,18)15-16-22(19,20)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRIWLRSJCDOOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNS(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80306698 | |
| Record name | 4-Methyl-N'-(4-methylbenzene-1-sulfonyl)benzene-1-sulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80306698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14062-05-6 | |
| Record name | 14062-05-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179371 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Methyl-N'-(4-methylbenzene-1-sulfonyl)benzene-1-sulfonohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80306698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-Bis(p-toluenesulfonyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is N,N'-Bis(P-toluenesulfonyl)hydrazine and what is it used for in organic chemistry?
A1: N,N'-Bis(P-toluenesulfonyl)hydrazine, also known as N,N'-ditosylhydrazine or TsNHNHTs, is a reagent used in organic synthesis for the preparation of α-diazoacetate and α-diazoketone compounds. [] These diazo compounds are valuable intermediates in various organic reactions, including cycloadditions and cyclopropanations.
Q2: What are the advantages of using N,N'-Bis(P-toluenesulfonyl)hydrazine for diazo compound synthesis?
A2: N,N'-Bis(P-toluenesulfonyl)hydrazine offers several advantages as a reagent:
Q3: What is the stability of N,N'-Bis(P-toluenesulfonyl)hydrazine and how should it be stored?
A3: N,N'-Bis(P-toluenesulfonyl)hydrazine is stable at ambient temperature for up to one year. [] For long-term storage, it is recommended to store the reagent in a tightly sealed container in a cool, dry place.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8S,10S,13S,14S,16S,17R)-17-acetyl-17-hydroxy-10,13,16-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B85226.png)



![4-Oxazolidinone, 3-ethyl-5-[(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B85232.png)

![2-[(5-Chloropentyl)oxy]tetrahydro-2H-pyran](/img/structure/B85234.png)







